molecular formula C9H12N4 B1517010 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082428-28-1

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1517010
CAS No.: 1082428-28-1
M. Wt: 176.22 g/mol
InChI Key: LESOADRTXNTDHB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The exact mode of action, biochemical pathways affected, and pharmacokinetics would depend on the specific structure of the compound and its interactions with its biological targets. These factors can also be influenced by environmental conditions such as temperature, pH, and the presence of other compounds .

The results of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a disease pathway, the result might be a decrease in disease symptoms .

Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESOADRTXNTDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200590
Record name 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082428-28-1
Record name 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082428-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-6-amine, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
Reactant of Route 3
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
Reactant of Route 5
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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